2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide
Overview
Description
2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide involves its ability to react with ROS, leading to the formation of a fluorescent product. The compound contains a nitro group, which is highly reactive towards ROS. Upon reaction with ROS, the nitro group is reduced to an amino group, leading to the formation of a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS, allowing for the quantitative detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to be non-toxic and non-cytotoxic, making it an ideal candidate for use in biological systems. The compound has also been shown to be highly specific towards ROS, with minimal interference from other reactive species. These properties make it an ideal tool for studying the role of ROS in various biological processes.
Advantages and Limitations for Lab Experiments
The use of 2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide in lab experiments has several advantages. The compound is highly specific towards ROS, allowing for the quantitative detection of ROS in biological systems. The compound is also non-toxic and non-cytotoxic, making it an ideal candidate for use in biological systems. However, the compound has some limitations. The compound is sensitive to light and oxygen, which can lead to the degradation of the compound. The compound is also sensitive to pH, with optimal detection occurring at pH 7.4.
Future Directions
There are several future directions for research on 2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide. One direction is the development of new fluorescent probes based on this compound for detecting other reactive species, such as reactive nitrogen species (RNS). Another direction is the use of this compound in the development of new therapies for diseases associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, the use of this compound in the development of new diagnostic tools for detecting ROS in vivo is an exciting area of research.
Scientific Research Applications
2-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-nitrobenzamide has various applications in scientific research. It is widely used as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, such as cell signaling, apoptosis, and immune response. The use of this compound as a fluorescent probe allows for the detection of ROS in real-time, providing valuable insights into the role of ROS in various biological processes.
properties
IUPAC Name |
2-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-13-11-18-19(24-25(23-18)15-7-4-3-5-8-15)12-17(13)22-21(27)16-9-6-10-20(14(16)2)26(28)29/h3-12H,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPKZSAZSMTBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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